molecular formula C15H16N2O4 B14796215 N'-[(1E)-1-(furan-2-yl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide

N'-[(1E)-1-(furan-2-yl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide

Cat. No.: B14796215
M. Wt: 288.30 g/mol
InChI Key: NLIYZQQBTABOMC-LFIBNONCSA-N
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Description

N’-[1-(2-furyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a furan ring, a methoxyphenoxy group, and an acetohydrazide moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(2-furyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide typically involves the condensation reaction between 2-(4-methoxyphenoxy)acetic acid hydrazide and 2-furaldehyde. The reaction is carried out under reflux conditions in the presence of an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or column chromatography .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[1-(2-furyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the hydrazide moiety can produce corresponding amines .

Scientific Research Applications

N’-[1-(2-furyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[1-(2-furyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N’-[1-(2-furyl)ethylidene]-2-(4-methylphenoxy)acetohydrazide
  • N’-[(E)-1-(2-furyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide
  • N’-[1-(2-furyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide

Uniqueness

N’-[1-(2-furyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

N-[(E)-1-(furan-2-yl)ethylideneamino]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C15H16N2O4/c1-11(14-4-3-9-20-14)16-17-15(18)10-21-13-7-5-12(19-2)6-8-13/h3-9H,10H2,1-2H3,(H,17,18)/b16-11+

InChI Key

NLIYZQQBTABOMC-LFIBNONCSA-N

Isomeric SMILES

C/C(=N\NC(=O)COC1=CC=C(C=C1)OC)/C2=CC=CO2

Canonical SMILES

CC(=NNC(=O)COC1=CC=C(C=C1)OC)C2=CC=CO2

Origin of Product

United States

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